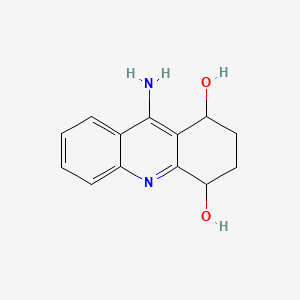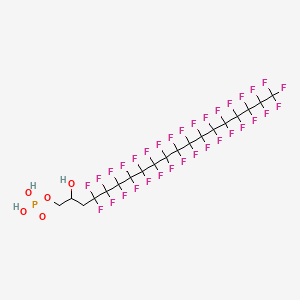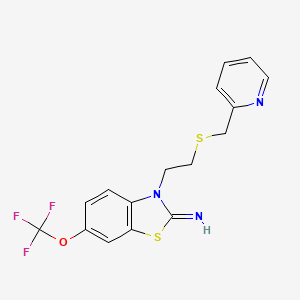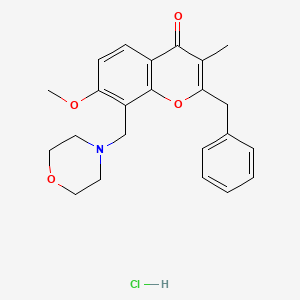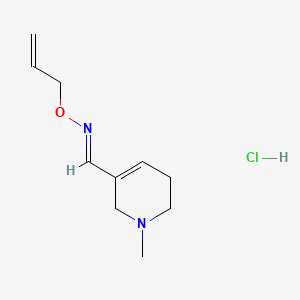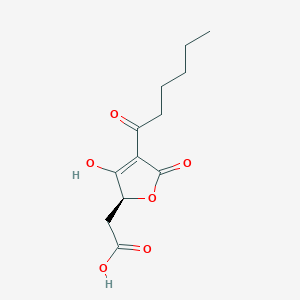
Viridicatic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Viridicatic acid is a natural product isolated from fungi, particularly from the genus Penicillium. It is a secondary metabolite known for its biological activities, including antibacterial, antifungal, and cytotoxic properties . The chemical formula of this compound is C12H16O6, and it has a molecular weight of 256.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of viridicatic acid involves the use of cytochrome P450 enzymes, which catalyze the hydroxylation of precursor molecules. In particular, the P450 enzyme TraB plays a crucial role in the biosynthesis of this compound by catalyzing the hydroxylation of terrestric acid .
Industrial Production Methods
Industrial production of this compound is typically achieved through fermentation processes using fungal strains such as Penicillium crustosum. Genetic manipulation techniques, including gene disruption and heterologous expression, are employed to enhance the yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Viridicatic acid undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated products.
Cyclization: Spontaneous cyclization reactions can occur, resulting in the formation of crustosic acid.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes and molecular oxygen are commonly used reagents for oxidation reactions.
Cyclization: This reaction typically occurs under mild conditions without the need for additional reagents.
Major Products Formed
Scientific Research Applications
Viridicatic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of viridicatic acid involves its interaction with cytochrome P450 enzymes, which catalyze the hydroxylation of the compound. This reaction increases the reactivity of this compound, allowing it to undergo further chemical transformations . The molecular targets and pathways involved in its biological activities are still under investigation, but its antibacterial and antifungal properties suggest it may disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Terrestric Acid: A precursor in the biosynthesis of viridicatic acid.
Crustosic Acid: A hydroxylated and cyclized product of this compound.
Viridicatin: Another secondary metabolite produced by Penicillium species with similar biological activities.
Uniqueness
This compound is unique due to its specific hydroxylation and cyclization reactions catalyzed by cytochrome P450 enzymes. Its distinct chemical structure and biological activities set it apart from other similar compounds .
Properties
CAS No. |
55956-48-4 |
|---|---|
Molecular Formula |
C12H16O6 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
2-[(2S)-4-hexanoyl-3-hydroxy-5-oxo-2H-furan-2-yl]acetic acid |
InChI |
InChI=1S/C12H16O6/c1-2-3-4-5-7(13)10-11(16)8(6-9(14)15)18-12(10)17/h8,16H,2-6H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
YZMZGKYVOIAWJS-QMMMGPOBSA-N |
Isomeric SMILES |
CCCCCC(=O)C1=C([C@@H](OC1=O)CC(=O)O)O |
Canonical SMILES |
CCCCCC(=O)C1=C(C(OC1=O)CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


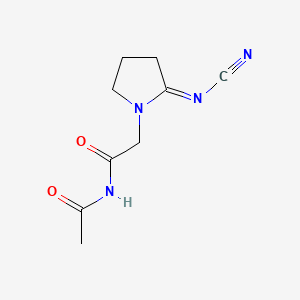
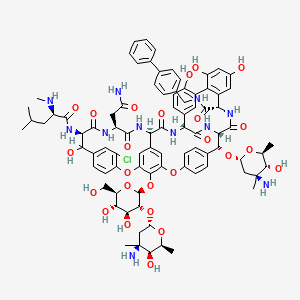
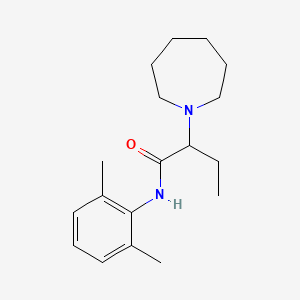
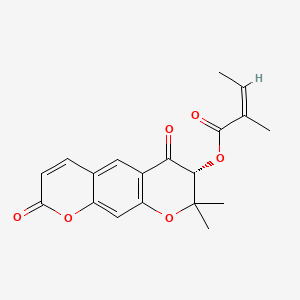
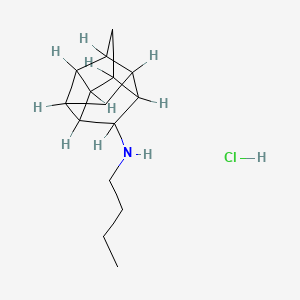
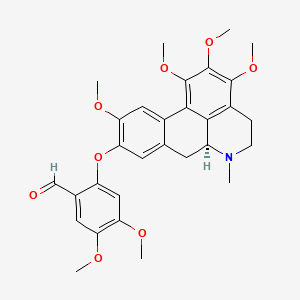
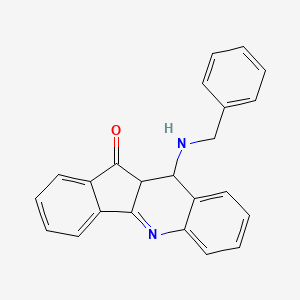
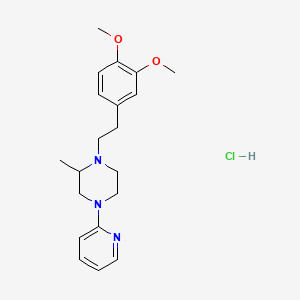
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
